4,4'-Oxydiphthalic anhydride
Overview
Description
4,4’-Oxydiphthalic anhydride: is an organic compound with the molecular formula C16H6O7 . It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water . This compound is widely used as a monomer in the synthesis of polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance .
Mechanism of Action
Target of Action
The primary target of 4,4’-Oxydiphthalic anhydride is the synthesis of polyimides . Polyimides are a type of polymer that exhibits excellent thermal stability, making them ideal for use in a variety of high-performance applications .
Mode of Action
4,4’-Oxydiphthalic anhydride interacts with its targets through a chemical reaction that leads to the formation of polyimides . This process involves the reaction of the anhydride groups in the compound with appropriate diamines to form polyimides .
Biochemical Pathways
The biochemical pathway involved in the action of 4,4’-Oxydiphthalic anhydride is the polymerization process that leads to the formation of polyimides . The resulting polyimides can then be used in various applications, including as separators in supercapacitors .
Pharmacokinetics
It’s important to note that the compound exhibits good solubility in organic solvents .
Result of Action
The result of the action of 4,4’-Oxydiphthalic anhydride is the formation of polyimides with high thermal resistance and specific capacitance . These polyimides can be used in a variety of applications, including as separators in supercapacitors .
Action Environment
The action of 4,4’-Oxydiphthalic anhydride can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of polyimide synthesis . Furthermore, the stability of the resulting polyimides can be influenced by environmental conditions such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
4,4’-Oxydiphthalic anhydride is typically synthesized through the acylation reaction of phthalic anhydride with various anhydrides . One common method involves the reaction of chlorophthalic anhydride with potassium carbonate in the presence of a phase transfer catalyst such as tetraphenyl phosphonium bromide . The reaction is carried out at elevated temperatures (around 220°C) and yields 4,4’-Oxydiphthalic anhydride after purification .
Industrial Production Methods:
In industrial settings, the production of 4,4’-Oxydiphthalic anhydride often involves the use of large-scale reactors and continuous processing techniques to ensure high yields and purity . The reaction conditions are carefully controlled to minimize the formation of by-products and impurities .
Chemical Reactions Analysis
Types of Reactions:
4,4’-Oxydiphthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride groups can be hydrolyzed to form the corresponding dicarboxylic acids.
Esterification: Reaction with alcohols to form esters.
Polymerization: Used as a monomer in the synthesis of polyimides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Polymerization: Involves diamines and high-temperature conditions (200-300°C) to form polyimides.
Major Products:
Hydrolysis: Forms 4,4’-Oxydiphthalic acid.
Esterification: Forms esters of 4,4’-Oxydiphthalic anhydride.
Polymerization: Forms polyimides with excellent thermal and mechanical properties.
Scientific Research Applications
4,4’-Oxydiphthalic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3,3’,4,4’-Diphenyl ether tetracarboxylic acid dianhydride
- 5,5’-Oxybis (1,3-isobenzofurandione)
- 4,4’-Oxydianiline
Comparison:
4,4’-Oxydiphthalic anhydride is unique due to its ether bridge, which introduces flexibility into the polymer chains, enhancing the mechanical properties of the resulting polyimides . Compared to other dianhydrides, it offers a greater degree of flexibility and is less reactive, making it suitable for applications requiring high-performance materials with specific mechanical and thermal properties .
Properties
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYZOYWNCKGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044859 | |
Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-59-2 | |
Record name | 4,4′-Oxydiphthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Oxydiphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 5,5'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-oxydiphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Oxydiphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-OXYDIPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58E17X7VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the dianhydride structure influence the properties of semi-aromatic polyimides containing a biobased fatty diamine?
A2: Research indicates that the dianhydride's structure significantly affects the thermal, mechanical, and optical properties of the resulting polyimide. For instance, using a rigid dianhydride like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) with a fatty dimer diamine resulted in a semi-crystalline morphology with restricted segmental relaxation. In contrast, flexible and bulky dianhydrides like 4,4'-(4,4'isopropylidenediphenoxy) bis-(phthalic anhydride) (BPADA) and ODPA yielded fully amorphous polyimides. Furthermore, the electronic properties of the dianhydride impacted the formation of intermolecular charge transfer complexes, influencing the polyimide's properties [].
Q2: How does the addition of a catalyst during low-temperature curing affect the properties of ODPA-based polyimide films?
A3: While catalysts like 1,4-diazabicyclo [2.2.2]octane (DABCO) allow for low-temperature curing of ODPA-based polyimide films, they can also affect the film properties. Specifically, using a catalyst reduced the mean intermolecular distance, leading to improved optical properties but a decrease in thermal properties. This highlights the trade-off between processing conditions and material properties when using catalysts [].
Q3: Can ODPA be used to create thermoplastic polyimides?
A4: Yes, ODPA plays a crucial role in synthesizing thermoplastic polyimides. For instance, combining ODPA with 3,4,3',4'-biphenyltetracarboxylic dianhydride and 3,4'-oxydianiline yields thermoplastic copolyimides soluble in common amide solvents, allowing for solution processing and a wider range of applications [].
Q4: How does the incorporation of silane groups affect the properties of ODPA-based poly(urethane-imide)s?
A5: Incorporating silane groups, for example, by using silane coupling agent KH-550 during synthesis, significantly improves the water resistance of ODPA-based poly(urethane-imide)s []. This modification enhances the material's suitability for applications requiring exposure to humid environments.
Q5: What is the molecular formula and weight of 4,4'-Oxydiphthalic anhydride (ODPA)?
A5: The molecular formula of ODPA is C16H8O7. It has a molecular weight of 312.23 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize ODPA and its derivatives?
A7: Researchers often utilize Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize ODPA-derived polymers. FTIR helps identify characteristic functional groups, such as the imide group formation through its distinct absorption bands [, , , , , ]. NMR, particularly 1H NMR and 13C NMR, provides detailed information about the polymer's structure, including the degree of imidization and the presence of different structural units [, , ].
Q7: What are some of the applications of ODPA-based polyimides?
A7: ODPA-based polyimides find use in diverse applications, including:
- Flexible display substrates: Their high heat resistance, low coefficient of thermal expansion (CTE), and excellent mechanical properties make them suitable for flexible display substrates in OLED devices [].
- Adhesives: ODPA-based polyimides, especially those with tailored thermoplastic properties, are used as adhesives in electronic packaging and other high-performance applications [, , ].
- Gas separation membranes: The ability to fine-tune the gas transport properties of ODPA-based polyimides makes them promising candidates for gas separation membranes [].
- Coatings: ODPA-based polyimides can be formulated into coatings with excellent thermal stability, chemical resistance, and mechanical properties, suitable for applications requiring high-performance materials [].
- Insulation materials: The high thermal stability and good dielectric properties of ODPA-based polyimides make them suitable for use as insulation materials in various electrical and electronic applications [].
Q8: Can ODPA-based polyimides be used in applications requiring high adhesion to copper?
A9: Yes, research indicates that by incorporating specific diamines with benzimidazole or siloxane structures and adjusting the ratio of ODPA to a more rigid dianhydride like 1,2,4,5-Benzenetetracarboxylic (PMDA), the adhesion between the resulting polyimide and copper can be significantly enhanced []. This makes them suitable for applications such as redistribution layers (RDL) in fan-out wafer-level packaging (FOWLP).
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